molecular formula C18H20ClNO4 B2830325 6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-methyl-2H-chromen-2-one CAS No. 893356-22-4

6-chloro-4-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-7-methyl-2H-chromen-2-one

Cat. No.: B2830325
CAS No.: 893356-22-4
M. Wt: 349.81
InChI Key: BMLPLYLSTLTKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-Chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methylchromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of oxygen-containing heterocycle . It also contains a 1,4-dioxa-8-azaspiro[4.5]decane group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . It contains total 44 bond(s); 26 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 2 ether(s) (aliphatic) .


Chemical Reactions Analysis

Without specific information on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .

Scientific Research Applications

Synthesis and Structural Analysis

Research efforts have detailed the synthesis of related azaspirodecane systems and their structural components. Martin‐Lopez and Bermejo (1998) described the synthesis of azaspiro[4.5]decane systems, highlighting the methods for creating these complex structures through oxidative cyclization processes (Martin‐Lopez & Bermejo, 1998). Similarly, the synthesis and pharmacological evaluation of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists have been reported, showcasing the chemical versatility and potential therapeutic applications of such compounds (Brubaker & Colley, 1986).

Antitubercular Applications

A notable study by Richter et al. (2022) focused on (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), a promising antitubercular drug candidate. This work detailed the structural characteristics of BTZ043, emphasizing its potential in treating tuberculosis through a comprehensive analysis involving X-ray, variable temperature NMR, and DFT studies (Richter et al., 2022).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, which is not specified in this case .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, 1,4-Dioxa-8-azaspiro[4.5]decane may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies, which are not specified in this case .

Properties

IUPAC Name

6-chloro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-12-8-16-14(10-15(12)19)13(9-17(21)24-16)11-20-4-2-18(3-5-20)22-6-7-23-18/h8-10H,2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLPLYLSTLTKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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